2-Hexadecen-1-ol
Description
2-Hexadecen-1-ol (C₁₆H₃₂O, molecular weight: 240.42 g/mol) is a monounsaturated fatty alcohol with a 16-carbon chain and a double bond at the second carbon (E-isomer configuration) . It is naturally occurring in plants such as Schimpera arabica and marine algae, where it contributes to bioactive properties like antimicrobial and antioxidant activities . Its structure includes a hydroxyl group at the terminal carbon and a trans-configured double bond (E), which influences its physicochemical behavior and biological interactions .
Properties
CAS No. |
22104-83-2 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
hexadec-2-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
MIDSQDHRRBSMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCO |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride Reduction
Reaction Conditions :
Lithium Aluminum Hydride (LiAlH₄) Reduction
Reaction Conditions :
- Solvent: Anhydrous diethyl ether.
- Temperature: −10°C to 0°C.
- Stoichiometry: 1.5 equivalents LiAlH₄.
Outcome : - Higher selectivity for anti-Markovnikov addition compared to NaBH₄.
- Yield: 88–92%.
Catalytic Hydrogenation of α,β-Unsaturated Esters
Industrial-scale production often employs hydrogenation of (E)-hexadec-2-enoic acid esters:
Palladium-Catalyzed Hydrogenation
Conditions :
Platinum Oxide (Adams’ Catalyst) Hydrogenation
Conditions :
- Catalyst: PtO₂ (1–3 mol%).
- Solvent: Methanol.
- Pressure: 3–5 bar H₂.
- Temperature: 25–30°C.
Outcome : - Faster reaction kinetics but higher catalyst cost.
- Yield: 90–93%.
Acetylation-Hydrolysis of Isophytol Derivatives
A two-step process converts isophytol (a diterpene alcohol) into this compound:
Acetylation of Isophytol
Reaction :
$$
\text{Isophytol} + \text{Acetic Anhydride} \xrightarrow{\text{Mg(ClO₄)₂}} \text{3,7,11,15-Tetramethylhexadec-2-enyl Acetate}
$$
Conditions :
Alkaline Hydrolysis of the Acetate
Reaction :
$$
\text{Acetate Derivative} + \text{NaOH} \rightarrow \text{this compound} + \text{NaOAc}
$$
Conditions :
Industrial Production Metrics
A comparative analysis of scalability and efficiency:
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaBH₄ Reduction | None | 25 | Atmospheric | 82–89 | 98 |
| LiAlH₄ Reduction | None | −10 to 0 | Atmospheric | 88–92 | 99 |
| Pd/C Hydrogenation | Pd/C | 50–60 | 10–15 | 94–96 | 99.5 |
| PtO₂ Hydrogenation | PtO₂ | 25–30 | 3–5 | 90–93 | 98.5 |
| Acetylation-Hydrolysis | Mg(ClO₄)₂/NaOH | 15 (Step 1) | Atmospheric | 89–91 | 95.8 |
Challenges and Optimization Strategies
- Stereochemical Control : The (E)-configuration of the double bond is critical for biological activity. Hydrogenation methods using Pd/C or PtO₂ preserve stereochemistry better than borohydride reductions.
- Byproduct Formation : Over-reduction to hexadecan-1-ol occurs if hydrogenation exceeds 60°C. Temperature moderation and catalyst loading adjustments mitigate this.
- Catalyst Recovery : Industrial setups employ fixed-bed reactors with recycled Pd/C to reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with metal catalysts (palladium, nickel)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halides
Scientific Research Applications
2-Hexadecen-1-ol is a chemical compound that has been reported in Glehnia littoralis . It is also found in a petroleum ether:acetone extract . Research indicates several potential applications of this compound, particularly concerning its antioxidant and antimicrobial properties .
Potential Applications of this compound
Schimpera arabica extract containing this compound and beta sitosterol was found to have significant antioxidant and antimicrobial potential .
Antioxidant Properties
- Free Radical Scavenging: this compound exhibits free radical scavenging activity, as estimated by ABTS and DPPH methods . According to one study, 100 μg ml-1 of the ethyl acetate fraction scavenged 93% of DPPH. In addition, chelation was 86.2% in the ABTS assay and 88% in the ferric chloride reducing power assay .
- In vitro antioxidant potential: Studies on Schimpera arabica demonstrated that this compound is one of the major constituents of the crude extract, exhibiting a significant antioxidant potential .
Antimicrobial Properties
- This compound has demonstrated significant and comparable antimicrobial activity .
- Antimicrobial agent: 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, also known as Phytolditerpene, is an antimicrobial agent .
Other Potential Applications
- In Food Preparation: Schimpera arabica, which contains this compound, is naturally present and used in food preparation in most Arabian nations .
- Medicinal Use: Characterization of S. arabica may provide insight into its medicinal use as a home remedy for bacterial infection and as an antioxidant .
Gas Chromatography-Mass Spectroscopy Analysis
- GC-MS analysis can reveal the presence of this compound .
- GC-MS analysis of the extract of Schimpera arabica revealed the presence of 27 compounds. Phenolic and flavonoid contents were found in high amounts (7·6-18 mg GAE, mg g -1 ; 3·2-10·8 mg catechin, mg g -1 ) in dry plant material .
- Twenty-one compounds were identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The prevailing compounds were 3,7,11,15-Tetramethyl-2-hexadecen-1 .
Mechanism of Action
The mechanism of action of 2-Hexadecen-1-ol involves its interaction with cellular components. It is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares 2-Hexadecen-1-ol with four related compounds:
Key Research Findings
Bioactivity Variations
- This compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 50–100 µg/mL) and antioxidant capacity (IC₅₀: 35–40 µg/mL via DPPH assay) .
- (Z)-11-Hexadecen-1-ol: Limited bioactivity data, but its Z-configuration may reduce membrane permeability compared to the E-isomer .
Structural Impact on Function
- Chain Length : Longer chains (C16 vs. C6) increase hydrophobicity, improving membrane disruption in antimicrobial activity .
- Double Bond Position : A double bond at C2 (vs. C11) enhances rigidity, affecting antioxidant efficacy by stabilizing radical intermediates .
- Substituents : Methyl groups in 3,7,11,15-tetramethyl derivatives improve bioavailability and target binding, as seen in anti-diabetic assays (α-glucosidase inhibition: 70% at 100 µg/mL) .
Biological Activity
2-Hexadecen-1-ol, a long-chain unsaturated alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including data tables and findings from various studies.
This compound (C16H32O) is characterized by its long carbon chain and a double bond, which contribute to its unique biological properties. It is commonly found in various plant extracts and has been studied for its potential health benefits.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. A notable study evaluated the antimicrobial potential of extracts containing this compound against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activity of Schimpera arabica extracts, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited comparable antimicrobial activity to beta-sitosterol, with inhibition zones measured using the well-diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Salmonella typhi | 14 |
| Candida albicans | 17 |
The findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated extensively. Its ability to scavenge free radicals contributes to its potential therapeutic applications.
Research Findings
A study assessing the antioxidant capacity of various plant extracts found that this compound showed significant free radical scavenging activity. The antioxidant assays included DPPH and ABTS methods, revealing high scavenging rates.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 93% at 100 µg/ml |
| ABTS | 86% at 100 µg/ml |
These results indicate that this compound can effectively reduce oxidative stress, which is linked to various chronic diseases .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that its structure allows it to interact with cellular membranes, potentially disrupting microbial cell integrity and modulating oxidative stress pathways.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying 2-Hexadecen-1-ol in plant extracts, and how should data be validated?
- Methodology :
- GC-MS Analysis : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and helium as the carrier gas. Optimize temperature gradients (e.g., 50°C initial, ramping to 300°C) to resolve this compound from co-eluting compounds .
- Validation : Cross-reference retention indices and mass spectra with libraries such as NIST or Wiley. Confirm structural identity via comparison with synthetic standards or published spectral data .
- Quantitation : Use internal standards (e.g., methyl esters of fatty acids) and validate reproducibility through triplicate injections .
Q. How can extraction protocols for this compound from natural sources be optimized for yield and bioactivity?
- Methodology :
- Solvent Selection : Prioritize non-polar solvents (e.g., petroleum ether, hexane) for lipid-soluble compounds. Perform sequential extraction (polar to non-polar) to isolate this compound from complex matrices .
- Temperature Control : Use Soxhlet extraction at 60–80°C to prevent thermal degradation .
- Bioactivity-Guided Fractionation : Screen fractions for antioxidant/antimicrobial activity using DPPH radical scavenging and microdilution assays. Correlate activity peaks with GC-MS profiles to identify bioactive fractions containing this compound .
Advanced Research Questions
Q. What experimental strategies are effective in studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodology :
- Computational Modeling : Perform molecular docking (e.g., Glide software) to predict binding affinities of this compound analogs (e.g., acetylated derivatives) to target proteins (e.g., RAD51 for anticancer activity). Prioritize derivatives with low glide energy scores (< -6 kcal/mol) .
- Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, acetylation) and assess changes in bioactivity via in vitro cytotoxicity assays (e.g., MTT on pancreatic cancer cell lines) .
- Spectral Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm structural changes and correlate with activity trends .
Q. How should contradictory results in this compound’s biological activity be addressed methodologically?
- Methodology :
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., extraction solvent purity, cell line heterogeneity) .
- Dose-Response Validation : Repeat assays across a broader concentration range (e.g., 1–100 µM) to confirm dose-dependent effects .
- Ecological Context : Evaluate environmental factors (e.g., pH, temperature) in antimicrobial assays, as this compound’s efficacy may vary under different conditions .
Q. What integrated approaches combine in silico and in vitro methods to evaluate this compound’s therapeutic potential?
- Methodology :
- In Silico Screening : Use AutoDock Vina to predict binding to cancer-related targets (e.g., EGFR, PI3K). Filter compounds with glide scores < -7.0 for experimental testing .
- In Vitro Validation : Perform apoptosis assays (e.g., Annexin V/PI staining) and ROS detection in treated cancer cells. Corrogate results with docking predictions .
- Synergistic Studies : Test this compound in combination with chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy analysis .
Q. How can researchers assess the ecological impact of this compound during laboratory handling?
- Methodology :
- Aquatic Toxicity Screening : Follow OECD Guideline 202 (Daphnia magna acute immobilization test) to estimate LC₅₀ values. Use concentrations ≤ 10 mg/L for initial assessments .
- Waste Management : Neutralize aqueous waste with activated carbon filtration before disposal. Document protocols to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
